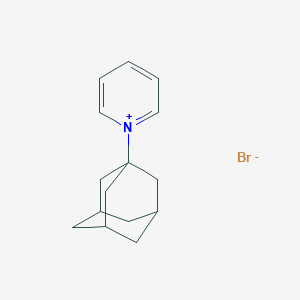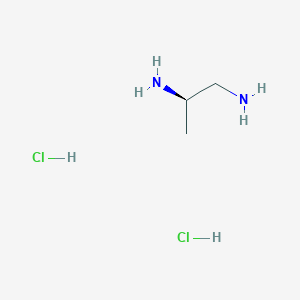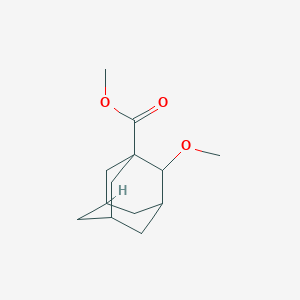
Methyl 2-methoxyadamantane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methoxyadamantane-1-carboxylate, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain. This drug has been found to be effective in improving cognitive function in patients with Alzheimer's disease.
Mecanismo De Acción
Methyl 2-methoxyadamantane-1-carboxylate works by blocking the activity of the NMDA receptors in the brain. NMDA receptors are involved in the process of learning and memory, and their overactivity has been implicated in the development of Alzheimer's disease. By blocking the activity of these receptors, Methyl 2-methoxyadamantane-1-carboxylate helps to improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
Methyl 2-methoxyadamantane-1-carboxylate has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been found to reduce behavioral disturbances such as agitation and aggression. Methyl 2-methoxyadamantane-1-carboxylate has been shown to have a good safety profile and is generally well-tolerated by patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-methoxyadamantane-1-carboxylate has several advantages for use in lab experiments. It has a well-defined mechanism of action, and its effects can be easily measured using cognitive and behavioral tests. Methyl 2-methoxyadamantane-1-carboxylate is also relatively safe and well-tolerated by animals, making it suitable for use in preclinical studies.
However, there are also some limitations to the use of Methyl 2-methoxyadamantane-1-carboxylate in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. Methyl 2-methoxyadamantane-1-carboxylate can also interact with other drugs, which can affect its efficacy.
Direcciones Futuras
There are several future directions for research on Methyl 2-methoxyadamantane-1-carboxylate. One area of research is the development of new formulations of Methyl 2-methoxyadamantane-1-carboxylate that can improve its pharmacokinetic properties. Another area of research is the investigation of Methyl 2-methoxyadamantane-1-carboxylate's potential use in other neurological disorders such as Parkinson's disease and traumatic brain injury. Finally, there is a need for further research on the long-term effects of Methyl 2-methoxyadamantane-1-carboxylate on cognitive function and disease progression in patients with Alzheimer's disease.
Conclusion:
In conclusion, Methyl 2-methoxyadamantane-1-carboxylate is a drug that has shown promise in the treatment of Alzheimer's disease. It works by blocking the activity of the NMDA receptors in the brain, which helps to improve cognitive function in patients with Alzheimer's disease. Methyl 2-methoxyadamantane-1-carboxylate has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for research on Methyl 2-methoxyadamantane-1-carboxylate, including the development of new formulations and investigation of its potential use in other neurological disorders.
Métodos De Síntesis
Methyl 2-methoxyadamantane-1-carboxylate can be synthesized by the reaction of 1-Adamantylamine with methyl chloroformate in the presence of a base. The reaction yields Methyl 2-methoxyadamantane-1-carboxylate, which can be further purified by recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-methoxyadamantane-1-carboxylate has been extensively studied for its therapeutic effects in Alzheimer's disease. It has been found to improve cognitive function, reduce behavioral disturbances, and delay the progression of the disease. Methyl 2-methoxyadamantane-1-carboxylate has also been studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propiedades
Número CAS |
103549-36-6 |
|---|---|
Nombre del producto |
Methyl 2-methoxyadamantane-1-carboxylate |
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
methyl 2-methoxyadamantane-1-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-15-11-10-4-8-3-9(5-10)7-13(11,6-8)12(14)16-2/h8-11H,3-7H2,1-2H3 |
Clave InChI |
GGHGRMSWVJKWNT-UHFFFAOYSA-N |
SMILES |
COC1C2CC3CC(C2)CC1(C3)C(=O)OC |
SMILES canónico |
COC1C2CC3CC(C2)CC1(C3)C(=O)OC |
Sinónimos |
methyl 2-methoxyadamantane-1-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



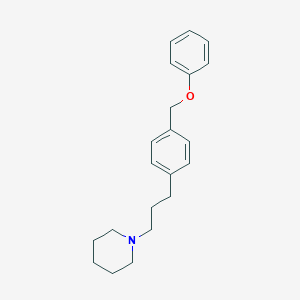
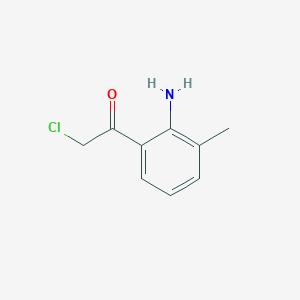
![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)
![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)
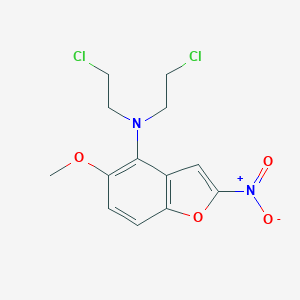

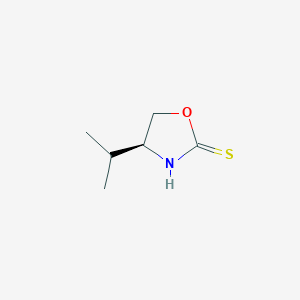

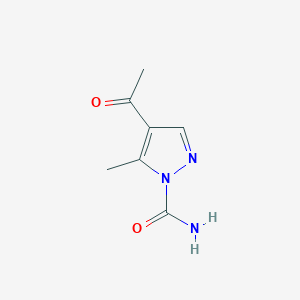
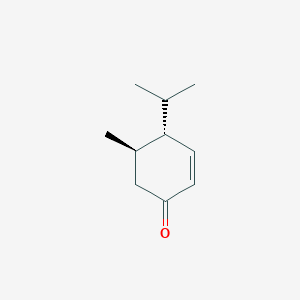
![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)
